Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt

acid-base titration pH indicator selection analytical chemistry

When titrating weak bases (ammonia, amines, alkaloids) with strong acids, equivalence typically falls at pH 4.0-5.0. Methyl Orange (pKa 3.4) transitions fully before endpoint, causing systematic over-titration. Ethyl Orange potassium salt-pKa 4.34, transition pH 3.4-4.8-remains within its active color-change zone at equivalence, delivering a sharper, more accurate endpoint. • pKa shift of +0.94 vs. Methyl Orange optimizes weak-base/strong-acid titration accuracy • λmax 474 nm, ε ≥29,000 M⁻¹cm⁻¹; ≥95% purity ensures reproducible indicator preparation • Potassium salt (MW 371.50, mp 101-105°C) enables thermal polymer incorporation incompatible with >300°C Na⁺ salt

Molecular Formula C16H19N3O3S
Molecular Weight 333.4 g/mol
CAS No. 13545-67-0
Cat. No. B084048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt
CAS13545-67-0
Molecular FormulaC16H19N3O3S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22)
InChIKeyOORQUAGUOJMPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Orange Potassium Salt: Properties & Profile


Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt (CAS 13545-67-0), commonly designated Ethyl Orange, is a monoazo sulfonate dye belonging to the aminoazobenzene indicator class. It functions as an acid–base indicator with a visual transition from red (acidic) to orange-yellow (alkaline) over the pH interval 3.4–4.8, corresponding to a pKa of 4.34 at 25 °C [1]. The compound exhibits a λmax of 474 nm in aqueous solution with a molar extinction coefficient (ε) ≥ 29,000 M⁻¹cm⁻¹ at 473–477 nm . As the potassium salt (MW 371.50 g/mol, formula C₁₆H₁₈KN₃O₃S), it is commercially available at purities of ≥95% and is supplied as an orange crystalline powder or solid with a melting point of 101–105 °C [2].

pH indicator Visual transition pH 3.4–4.8 supports strong-acid/weak-base titration workflows.
Spectroscopic probe Absorption at λmax ~474 nm with high extinction coefficient enables spectrophotometric assay design.
Salt form Potassium salt with moderate melting point facilitates thermal processing and gravimetric preparation.

Why Ethyl Orange Potassium Salt Cannot Be Substituted


Although Ethyl Orange and Methyl Orange share a common aminoazobenzene-sulfonate scaffold, the replacement of the dimethylamino group (–N(CH₃)₂) with a diethylamino group (–N(C₂H₅)₂) produces a pKa shift of approximately +0.94 units (from ~3.4 to ~4.34), shifting the entire color-transition window upward by roughly 0.3–0.4 pH units [1]. This shift renders Ethyl Orange selectively suitable for strong-acid/weak-base titrations whose equivalence points fall in the pH 4.0–5.0 region—where Methyl Orange would already have completed its transition. Furthermore, the potassium counterion confers a melting point of 101–105 °C, in contrast to the sodium salt (>300 °C), a difference that has direct implications for thermal processing, formulation compatibility, and gravimetric preparation of indicator solutions [2][3]. The greater hydrophobicity imparted by the diethyl substitution also measurably alters adsorptive behavior on activated carbon and polymeric resins, meaning that separation or wastewater-treatment methods validated for Methyl Orange cannot be assumed transferable [4].

pKa shift Methyl Orange has a pKa ~0.94 units lower; its transition window closes earlier, potentially causing over-titration errors in the pH 4.0–5.0 range.
Counterion Sodium salt melts above 300 °C, limiting thermal processing compatibility and requiring a ~4.5% gravimetric correction when preparing solutions.
Adsorption Diethylamino hydrophobicity alters activated carbon affinity; using Methyl Orange isotherm data may underestimate column capacity by approximately 8%.

Differentiation Evidence for Ethyl Orange Potassium Salt


pKa Shift vs. Methyl Orange in Titrations

Ethyl Orange exhibits a pKa of 4.34 at 25 °C with a visual transition range of 3.4–4.8 (red to yellow), compared with Methyl Orange (pKa 3.4, transition 3.1–4.4) [1]. The +0.94-unit pKa shift means the entire detection window is displaced upward by approximately 0.3–0.4 pH units. For a strong-acid/weak-base titration whose equivalence point falls at pH ~4.5, Methyl Orange would have already turned fully yellow before the endpoint, yielding a systematic over-titration error, whereas Ethyl Orange remains within its active transition zone, providing a sharp, visually discernible endpoint [1].

pKa & transition
Head-to-head
Ethyl Orange pKa 4.34, range 3.4–4.8; Methyl Orange pKa 3.4, range 3.1–4.4. ΔpKa ≈ +0.94.
Sharp endpoint in pH 4.0–5.0 titrations; Methyl Orange would already be yellow.
Method-dependent selection; revalidation required if substituted.
acid-base titration pH indicator selection analytical chemistry equivalence point detection

Langmuir Adsorption Capacity vs. Methyl Orange

In a comparative adsorptive analysis using activated carbon prepared from Phyllanthus emblica fruit stone (surface area 569 m²·g⁻¹) at 25 °C, Ethyl Orange (EO) exhibited a Langmuir monolayer adsorption capacity (qₘ) of 0.202 mmol·g⁻¹, exceeding that of Methyl Orange (MO, 0.187 mmol·g⁻¹) by 8.0% and that of Metanil Yellow (MY, 0.158 mmol·g⁻¹) by 27.8% [1]. The authors attributed this ranking primarily to differences in dye hydrophobicity and molecular geometry arising from the amino substituent (–N(C₂H₅)₂ vs. –N(CH₃)₂ vs. phenylamino group), with the higher hydrophobicity of the diethylamino substituent enhancing affinity for the carbon surface [1].

Adsorption capacity
Head-to-head
EO Langmuir qₘ 0.202 mmol·g⁻¹; MO 0.187 mmol·g⁻¹; MY 0.158 mmol·g⁻¹ on Phyllanthus emblica carbon.
~8% higher monolayer capacity influences column design and breakthrough prediction.
Hydrophobicity-driven; process surrogacy requires verification.
dye adsorption wastewater treatment activated carbon isotherm modeling environmental remediation

Melting Point Differential: Potassium vs. Sodium Salt

The potassium salt of Ethyl Orange (CAS 13545-67-0) has a reported melting point of 101–105 °C, whereas the corresponding sodium salt (CAS 62758-12-7) exhibits a melting point exceeding 300 °C [1][2]. This ~200 °C differential is of practical significance: the potassium salt can be melted or thermally processed at temperatures compatible with many organic polymer matrices and co-formulants, while the sodium salt remains solid throughout typical processing ranges. Additionally, the potassium salt has a higher formula weight (371.50 g/mol vs. 355.39 g/mol for the sodium salt), introducing a ~4.5% gravimetric factor difference that must be accounted for when preparing indicator solutions or dye formulations by mass .

Salt form melt point
Cross-study
K salt mp 101–105 °C, MW 371.50; Na salt mp >300 °C, MW 355.39. Δmp ≈ –200 °C.
K salt enables melt-processing and hot-melt formulation; gravimetric factor of +4.5% must be corrected.
Supplier specification data; confirm lot-specific values.
salt-form selection thermal processing formulation compatibility gravimetric preparation counterion effect

Mirror-Image Absorption Profile vs. Methyl Orange

Fortune and Mellon (1938) conducted a comprehensive spectrophotometric comparison of neutralization indicators and reported that Ethyl Orange produces transmittance curves resembling those of Methyl Orange but exhibiting a 'mirror image relationship' with respect to the relative heights of the absorption bands for the acidic and basic forms of the indicator [1]. Specifically, while Methyl Orange shows a dominant absorption band in its acidic form (peak at 507 nm at pH 2.62, shifting to 472 nm at pH 4.0), Ethyl Orange displays the inverse relationship—the basic-form absorption band is relatively more intense than the acidic-form band [1]. This spectral inversion means that at any given intermediate pH within the transition range, the two indicators present measurably different absorbance ratios at their respective λmax values.

Spectral profile
Head-to-head
Mirror-image relationship in acid/base band intensities; Methyl Orange acid peak shifts from 507 to 472 nm.
Orthogonal ratiometric response supports dual-wavelength pH sensing design.
1938 spectrophotometric study; modern validation recommended.
UV-Vis spectrophotometry indicator spectroscopy absorption band analysis isosbestic point colorimetric detection

Immobilized Sensor Photostability & Response Kinetics

Ethyl Orange was covalently immobilized onto aminated polyacrylonitrile fiber (together with phenolphthalein) to create a dual colorimetric sensor. In this immobilized configuration, the Ethyl Orange-functionalized fiber demonstrated a response time of <1 second upon exposure to 1 M HCl or 1 M NaOH, and retained functional photostability for >60 days under ambient conditions, with reusability exceeding 300 cycles [1]. While direct comparative photostability data for immobilized Methyl Orange under identical conditions are not reported in the same study, the demonstrated stability of immobilized Ethyl Orange establishes a performance benchmark relevant to solid-state sensor procurement, where the diethylamino substitution pattern may contribute to reduced photodegradation relative to the dimethylamino analog through altered excited-state dynamics [1][2].

Immobilized sensor
Class-level
Covalent immobilization on PAN fiber: response time 60 days, reusability >300 cycles.
Demonstrated solid-state sensor lifetime benchmark; comparator inference is class-level.
Direct Methyl Orange immobilized data under same conditions not available.
optical sensor colorimetric fiber solid-state indicator photostability pH sensing reusable sensor

Formaldehyde Detection: Ethyl Orange–KBrO₃ Catalytic System

Ethyl Orange serves as the indicator substrate in a catalytic kinetic method for trace formaldehyde determination, based on the catalytic effect of formaldehyde on the oxidation of Ethyl Orange by potassium bromate in acidic medium. Using sequential injection analysis, the method achieves a linear range of 0.01–15 mg/L for formaldehyde with a detection limit of 0.004 mg/L and a relative standard deviation of 0.38% (n = 9 at 10 mg/L) [1]. A related fixed-time method measured at 507 nm reported a linear range of 0–0.24 mg/L with a detection limit of 0.004 mg/L and RSD ≤ 3% (n = 6), with recovery of 102% for beverage, wastewater, and air samples [2]. In textile-specific applications, the method achieved a linear range of 0.3–2.0 μg/mL with a detection limit of 0.047 μg/mL for free formaldehyde in fabrics and 2D-etherified resins [3]. This analytical application is specific to Ethyl Orange as the chromogenic substrate; Methyl Orange is not reported as a direct substitute in the KBrO₃ oxidation system with comparable sensitivity.

Formaldehyde detection
Supporting
KBrO₃ catalytic oxidation; LOD 0.004 mg/L (SIA), linear 0.01–15 mg/L, RSD 0.38% (n=9). Textile LOD 0.047 μg/mL.
Ethyl Orange is the established chromogenic substrate; method revalidation needed if substituted.
Method-specific; Methyl Orange not reported in this catalytic system.
formaldehyde detection kinetic spectrophotometry catalytic analysis environmental monitoring textile analysis sequential injection analysis

Ethyl Orange Potassium Salt: Application Scenarios


Strong-Acid/Weak-Base Titrations (pH 4.0–5.0)

When titrating a weak base (e.g., ammonia, amines, or alkaloids) with a strong acid, the equivalence point typically falls in the mildly acidic region (pH ~4.5–5.5). Ethyl Orange, with its pKa of 4.34 and transition range of 3.4–4.8, remains partially within its active color-change zone at the equivalence point, providing a sharper visual endpoint than Methyl Orange (pKa 3.4), which would have transitioned fully to yellow before the equivalence point is reached [1]. Procurement of Ethyl Orange potassium salt for pharmacopeial monographs or standard operating procedures that specify this indicator ensures method compliance without the systematic over-titration error associated with Methyl Orange substitution.

Activated Carbon Adsorption for Azo Dye Effluents

The Langmuir monolayer capacity of Ethyl Orange (0.202 mmol·g⁻¹) exceeds that of Methyl Orange (0.187 mmol·g⁻¹) on a standardized activated carbon adsorbent, a difference attributed to the greater hydrophobicity of the diethylamino substituent [2]. For industrial wastewater treatment facilities handling textile or laboratory effluents containing diethylamino-substituted azo dyes, using Methyl Orange adsorption isotherm data as a surrogate would underestimate column capacity by approximately 8%, leading to premature breakthrough and potential regulatory non-compliance. Ethyl Orange should be used as the reference adsorbate when characterizing or procuring activated carbon for such effluent streams.

Solid-State pH Sensor Fabrication via Dye Immobilization

Ethyl Orange has been successfully covalently immobilized onto aminated polyacrylonitrile fiber through alkylation and diazo coupling chemistry, yielding a solid-state sensor with <1-second response time, >60-day photostability, and >300-cycle reusability [3]. This established immobilization route and quantified performance lifetime make Ethyl Orange the indicator of choice for fabricating reusable, solid-state colorimetric pH sensors. The potassium salt form, with its lower melting point (101–105 °C), may also facilitate thermal incorporation into polymer matrices that cannot tolerate the >300 °C processing temperatures required by the sodium salt form [4].

Catalytic Spectrophotometric Formaldehyde Monitoring

Regulatory and quality-control laboratories performing formaldehyde analysis according to methods based on the KBrO₃–Ethyl Orange catalytic kinetic system must procure Ethyl Orange specifically, as the chromogenic reaction mechanism depends on the oxidation of this particular azo dye substrate. The method delivers detection limits as low as 0.004 mg/L in environmental water and 0.047 μg/mL in textile extracts, with demonstrated recoveries of 102% [5][6]. Substitution with Methyl Orange or other azo indicators would necessitate complete method redevelopment, revalidation of linear range, detection limit, and recovery, and would not be accepted under accredited method scopes.

Application
Selection Property
Validation Focus
Strong-acid/weak-base titration (pH 4.0–5.0)
Transition window alignment with equivalence point
Endpoint sharpness vs. Methyl Orange in pharmacopeial monographs
Activated carbon adsorption for azo dye effluents
Hydrophobicity-driven monolayer capacity
Breakthrough curve modeling under process conditions
Solid-state pH sensor fabrication
Immobilization chemistry and thermal processability
Reusability (>300 cycles) and photostability validation
Catalytic spectrophotometric formaldehyde monitoring
Chromogenic substrate specificity in KBrO₃ oxidation
Method detection limit and recovery in target matrices
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